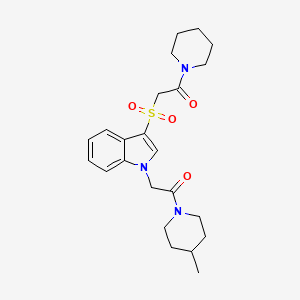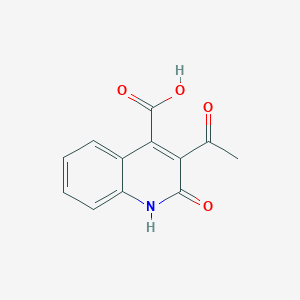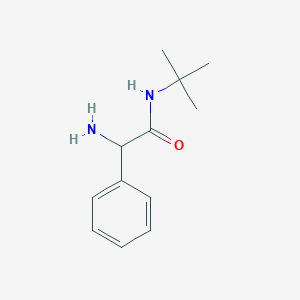![molecular formula C23H25N3O4 B2839175 1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-69-9](/img/structure/B2839175.png)
1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cytotoxicity and Potential Anticancer Applications
Several studies have focused on the synthesis and characterization of compounds structurally related to "1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide," exploring their cytotoxic effects against various cancer cell lines. For instance, the work by Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, demonstrating cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential anticancer applications (Hassan, Hafez, & Osman, 2014). Another study by Bu et al. (2002) on Pyrazolo[3,4,5-kl]acridines highlighted their preparation and cytotoxicity in cell lines, further emphasizing the compound's relevance in cancer research (Bu, Chen, Deady, & Denny, 2002).
Electrochromic Materials
Research on donor-acceptor polymeric electrochromic materials by Zhao et al. (2014) employed similar structural motifs, synthesizing novel polymers with significant electrochromic properties, useful in Near-Infrared (NIR) electrochromic devices. These findings suggest applications of related compounds in smart materials and displays (Zhao, Wei, Wei, Zhao, & Wang, 2014).
Structural and Crystallographic Insights
Studies on the crystal structure and synthesis of related compounds, such as the work by Prabhuswamy et al. (2016), provide valuable insights into the molecular architecture and potential for designing new molecules with enhanced pharmaceutical or material properties (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Antibacterial and Antimicrobial Activities
Research by Aghekyan et al. (2020) into the synthesis and antibacterial activity of novel oxadiazoles incorporating similar structural frameworks points to the broader antimicrobial potential of these compounds, indicating their significance beyond anticancer applications (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
作用機序
Target of Action
The primary targets of this compound are the extracellular signal-regulated kinases (ERK1 and ERK2) . These kinases are key signaling molecules in the regulation of cell proliferation, transformation, and cancer cell metastasis .
Mode of Action
The compound interacts with the active pockets of ERK1 and ERK2, inhibiting their activity . This inhibition suppresses the ERKs/RSK2 signaling pathway, which in turn inhibits NF-κB transactivation activity . The compound also inhibits the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) .
Biochemical Pathways
The compound affects the ERKs/RSK2 signaling pathway . By inhibiting this pathway, it suppresses the activation of NF-κB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . The inhibition of NF-κB leads to a decrease in the production of inflammatory mediators such as TNF-α and PGE2 .
Pharmacokinetics
The compound is known to be soluble in chloroform , suggesting that it may be well-absorbed in the body
Result of Action
The inhibition of the ERKs/RSK2 signaling pathway and the subsequent suppression of NF-κB activation result in a decrease in the production of inflammatory mediators . This can lead to a reduction in inflammation and may have potential therapeutic effects in conditions characterized by excessive inflammation. Additionally, the compound’s ability to inhibit cell proliferation and transformation could potentially make it useful in the treatment of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility in different solvents can affect its absorption and distribution in the body Additionally, factors such as temperature and pH can influence the compound’s stability and activity
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-18-7-4-6-17(15-18)24-23(27)26-13-12-25-11-5-8-19(25)22(26)16-9-10-20(29-2)21(14-16)30-3/h4-11,14-15,22H,12-13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFORNVWGJVXYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride](/img/structure/B2839092.png)




![1-[4-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B2839101.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2839102.png)
![N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2839106.png)
![3-methoxyphenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2839108.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2839112.png)


![2-(4-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2839115.png)